(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one
CAS No.: 1142199-28-7
Cat. No.: VC2478472
Molecular Formula: C14H14ClNO2
Molecular Weight: 263.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1142199-28-7 |
|---|---|
| Molecular Formula | C14H14ClNO2 |
| Molecular Weight | 263.72 g/mol |
| IUPAC Name | (4E)-3-(chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C14H14ClNO2/c1-9(2)11-5-3-10(4-6-11)7-12-13(8-15)16-18-14(12)17/h3-7,9H,8H2,1-2H3/b12-7+ |
| Standard InChI Key | ZSPRQLGHBLEWMC-KPKJPENVSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl |
| SMILES | CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl |
Introduction
Fundamental Chemical Properties
Identification and Nomenclature
(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one is characterized by the following chemical identifiers:
| Parameter | Information |
|---|---|
| CAS No. | 1142199-28-7 |
| Molecular Formula | C14H14ClNO2 |
| Molecular Weight | 263.72 g/mol |
| IUPAC Name | (4E)-3-(chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one |
| Standard InChI | InChI=1S/C14H14ClNO2/c1-9(2)11-5-3-10(4-6-11)7-12-13(8-15)16-18-14(12)17/h3-7,9H,8H2,1-2H3/b12-7+ |
| Standard InChIKey | ZSPRQLGHBLEWMC-KPKJPENVSA-N |
| Isomeric SMILES | CC(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl |
Table 1: Chemical identifiers of (4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one
Structural Characteristics and Physical Properties
Key Structural Features
The structure of (4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one contains several important components:
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An isoxazol-5(4H)-one ring (a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms)
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A chloromethyl group at position 3 of the isoxazole ring
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An isopropylbenzylidene moiety at position 4
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The 4E configuration, indicating the trans arrangement of the benzylidene group relative to the isoxazole ring
The presence of the isoxazol-5(4H)-one ring is significant as it represents a common pharmacophore found in various bioactive molecules, contributing to the compound's potential biological activities.
Physical and Chemical Properties
Based on the general properties of structurally similar compounds in the isoxazole class, (4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one likely exhibits the following properties:
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Physical state: Solid at room temperature
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Solubility: Soluble in organic solvents such as chloroform, dimethyl sulfoxide, and ethanol; poorly soluble in water
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Reactivity: The chloromethyl group can undergo nucleophilic substitution reactions, making this compound potentially reactive with nucleophiles
Synthesis Methods for Isoxazol-5(4H)-ones
Three-Component Cyclocondensation
This is the most common approach for synthesizing isoxazol-5(4H)-ones and involves the reaction of aromatic aldehydes, hydroxylamine hydrochloride, and β-ketoesters. Various catalysts and conditions have been reported:
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Potassium Phthalimide-Catalyzed Synthesis:
Potassium phthalimide serves as an efficient basic organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in aqueous medium. -
Citric Acid-Catalyzed Synthesis:
A one-pot, three-component reaction using citric acid as the catalyst yields isoxazol-5(4H)-ones with high efficiency (70-90%) in reasonable reaction times (5-24 hours). -
Aminopyridine-Catalyzed Approach:
2-Aminopyridine functions as an efficient, low-cost organocatalyst for the three-component synthesis in water at 80°C. -
Modified β-Cyclodextrin Catalysis:
Immobilized Cu(I) in metformin-functionalized β-cyclodextrin has been employed as a catalyst for isoxazole derivatives synthesis, showing remarkable reusability for multiple reaction cycles.
General Procedure for 3,4-Disubstituted Isoxazole-5(4H)-one Synthesis
A typical procedure involves:
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Preparing a mixture of ethyl acetoacetate (0.5 mmol), an appropriate catalyst (e.g., Cu@Met-β-CD, 0.03 g, 5 wt.%), hydroxylamine hydrochloride (0.5 mmol), and the desired aromatic aldehyde (0.5 mmol)
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Magnetically stirring the mixture at 40°C for 4-15 minutes
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Monitoring completion by TLC (n-hexane/ethyl acetate: 2:1 v/v)
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Extracting the reaction mixture with ethyl acetate (3 × 10 mL)
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Drying the organic phase with anhydrous MgSO₄
For the synthesis of (4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one specifically, 4-isopropylbenzaldehyde would be used as the aldehyde component, with appropriate modifications to introduce the chloromethyl group at position 3.
Comparison with Structural Analogs
Related Compounds
Several structurally similar compounds have been reported in the literature, differing primarily in the substituents on the phenyl ring:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| (4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one | 1142199-28-7 | C14H14ClNO2 | 263.72 | Reference compound |
| (4E)-4-(4-chlorobenzylidene)-3-(chloromethyl)isoxazol-5(4H)-one | 1142198-93-3 | C11H7Cl2NO2 | 256.08 | Para-chloro instead of isopropyl on phenyl ring |
| (4E)-4-(3-chlorobenzylidene)-3-(chloromethyl)-isoxazol-5(4H)-one | 1142198-92-2 | C11H7Cl2NO2 | 256.08 | Meta-chloro instead of para-isopropyl |
| (4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)isoxazol-5(4H)-one | 1142199-42-5 | C12H10ClNO2 | 242.67 (calculated) | Meta-methyl instead of para-isopropyl |
| (4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one | Not provided | C12H10ClNO3 | 251.67 (calculated) | Para-methoxy instead of isopropyl |
Table 2: Comparison of (4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one with structural analogs
Current Research Status and Future Directions
Knowledge Gaps and Research Opportunities
Several areas warrant further investigation:
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Detailed mechanistic studies of the compound's biological activities
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Comprehensive structure-activity relationship analyses
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Identification of specific molecular targets
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Optimization of synthetic routes specific to this compound
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Evaluation of safety and efficacy profiles
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Exploration of applications beyond medicinal chemistry
Future Research Directions
Future research on (4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one may focus on:
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Elucidating specific molecular targets and mechanisms underlying its biological activities
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Developing more efficient and scalable synthetic routes
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Creating derivatives with enhanced potency, selectivity, or pharmacokinetic properties
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Investigating potential applications in fields beyond medicinal chemistry
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Conducting comprehensive safety and efficacy evaluations for promising applications
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